

Kinase Selectivity Profiling of Binucleine 2: A Comparative Guide

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Compound of Interest

Compound Name: *Binucleine 2*

Cat. No.: *B15586835*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase selectivity profile of **Binucleine 2** with other well-characterized Aurora kinase inhibitors. The information presented is intended to assist researchers in evaluating the suitability of **Binucleine 2** for their studies and to provide context for its biological effects.

Introduction to Binucleine 2

Binucleine 2 is an ATP-competitive inhibitor of Aurora B kinase, a key regulator of cell division. [1][2] It has been identified as a highly isoform-specific inhibitor for Drosophila Aurora B kinase. [1][2] Understanding the selectivity of a kinase inhibitor is crucial for interpreting experimental results and predicting potential off-target effects. This guide compares the kinase inhibition profile of **Binucleine 2** with a pan-Aurora kinase inhibitor (Tozasertib), a selective Aurora B inhibitor (Barasertib), and a broad-spectrum kinase inhibitor (Staurosporine).

Comparative Kinase Selectivity

The following table summarizes the inhibitory activity of **Binucleine 2** and comparator compounds against a panel of kinases. Data has been compiled from various sources, and

direct comparison should be made with caution as experimental conditions may have varied.

Kinase Target	Binucleine 2	Tozasertib (VX-680)	Barasertib (AZD1152-HQPA)	Staurosporine
Ki (μM)	Ki (nM)	Ki (nM)	IC50 (nM)	
Drosophila Aurora B	0.36	-	-	-
Human Aurora A	-	0.6	1369	-
Human Aurora B	>100	18	0.36	-
Human Aurora C	-	4.6	17	-
FLT3	-	30	-	-
BCR-ABL	-	30	-	-
Protein Kinase A (PKA)	-	-	-	7
Protein Kinase C (PKC)	-	-	-	3
p60v-src	-	-	-	6
CaM Kinase II	-	-	-	20

Data compiled from multiple sources. "-" indicates data not available.

Key Observations:

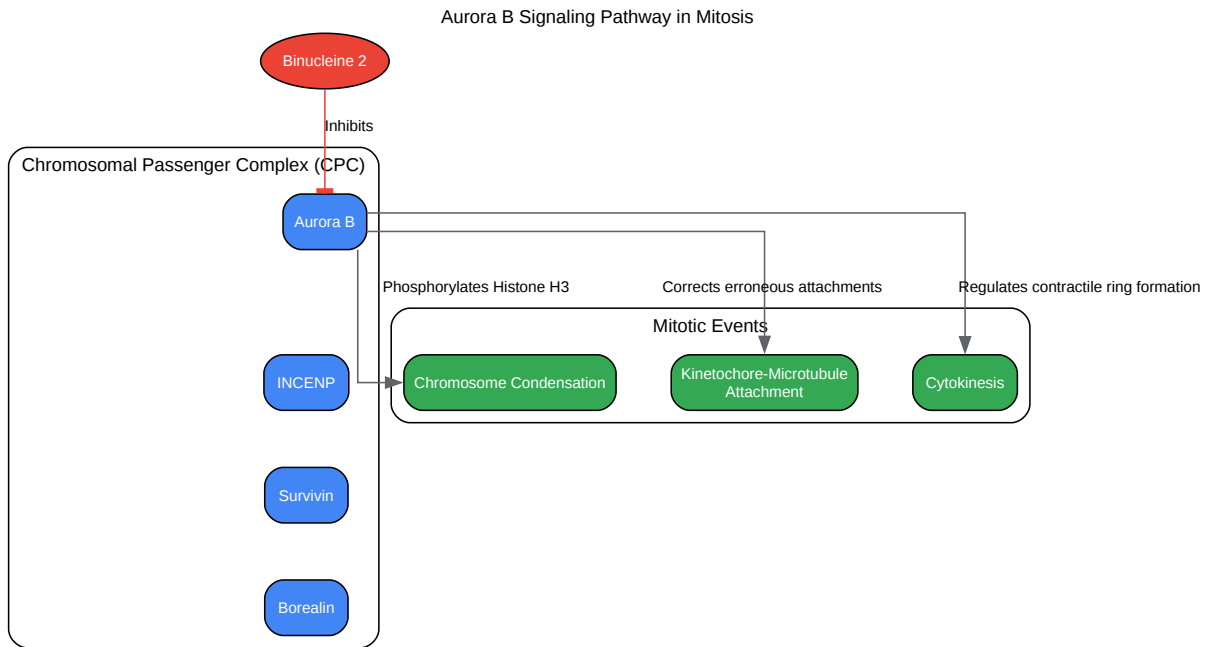
- **Binucleine 2** demonstrates remarkable selectivity for Drosophila Aurora B kinase, with a Ki of 0.36 μM.^[1] Notably, it exhibits minimal inhibition of human Aurora B kinase at concentrations up to 100 μM, highlighting its species and isoform specificity.
- Tozasertib (VX-680) is a pan-Aurora kinase inhibitor with potent activity against Aurora A, B, and C. It also shows activity against other kinases like FLT3 and BCR-ABL at nanomolar concentrations.

- Barasertib (AZD1152-HQPA) is a highly selective inhibitor of human Aurora B kinase, with a K_i of 0.36 nM. It displays significantly less potency against Aurora A and C.
- Staurosporine is a well-known broad-spectrum kinase inhibitor, included here as a benchmark for non-selectivity. It potently inhibits a wide range of kinases, including PKA, PKC, and tyrosine kinases.

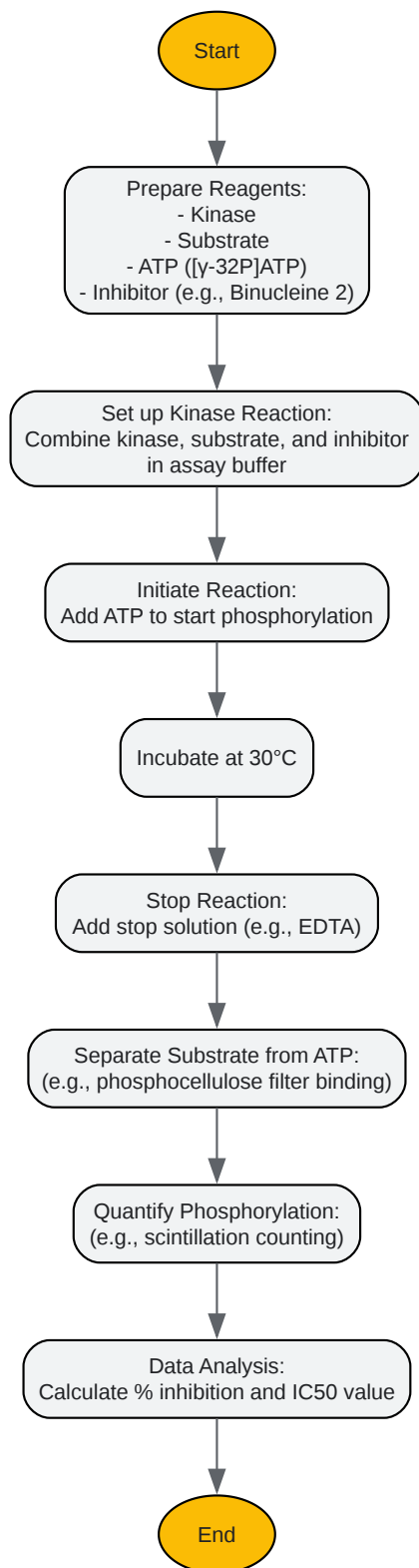
Signaling Pathway and Experimental Workflow

Aurora B Signaling Pathway

The following diagram illustrates the central role of Aurora B kinase in cell division. As part of the Chromosomal Passenger Complex (CPC), Aurora B is crucial for proper chromosome condensation, kinetochore-microtubule attachments, and cytokinesis.



Workflow for In Vitro Kinase Inhibition Assay



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References

- 1. [Frontiers | The Aurora B Kinase in Chromosome Bi-Orientation and Spindle Checkpoint Signaling \[frontiersin.org\]](#)
- 2. [researchgate.net \[researchgate.net\]](#)
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